2098123-13-6 vs 4‑(2‑Methoxyethyl) Analog: Higher Polarity and Hydrogen‑Bond Donor Capacity
The target compound (2098123‑13‑6) possesses a polar, primary hydroxymethyl group at the piperidine 4‑position, whereas the closest commercially cataloged analog M747‑1889 carries a 4‑(2‑methoxyethyl) substituent. This substitution change results in a higher topological polar surface area (TPSA 67.01 Ų vs 39.72 Ų) and adds one hydrogen‑bond donor (HBD = 2 vs HBD = 0), while the hydrogen‑bond acceptor count is comparable (5 vs 4) [REFS‑1][REFS‑3]. The difference in logP (1.73 vs 1.124) indicates that 2098123‑13‑6 is more lipophilic despite the higher TPSA, which may reflect the different conformation of the side chain [REFS‑1][REFS‑3].
| Evidence Dimension | Topological polar surface area (Ų), hydrogen‑bond donor count, logP |
|---|---|
| Target Compound Data | TPSA = 67.01 Ų; HBD = 2; HBA = 5; logP = 1.73 |
| Comparator Or Baseline | M747‑1889 (ChemDiv) – TPSA = 39.716 Ų; HBD = 0; HBA = 4; logP = 1.124 |
| Quantified Difference | ΔTPSA = +27.3 Ų; ΔHBD = +2; ΔlogP = +0.606 |
| Conditions | Calculated values from ECBD and ChemDiv databases |
Why This Matters
Higher TPSA and additional hydrogen‑bond donor capacity directly impact aqueous solubility, passive membrane permeability, and potential for forming specific interactions with biological targets; researchers designing cell‑based assays or seeking central nervous system penetration will need to account for these differences when choosing between analogs.
- [1] ECBD – European Chemical Biology Database. Compound entry EOS61102: (1,5-dimethyl-1H-pyrazol-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone. https://sildrug.ibb.waw.pl/ecbd/EOS61102/ (accessed 2026-04-28). View Source
